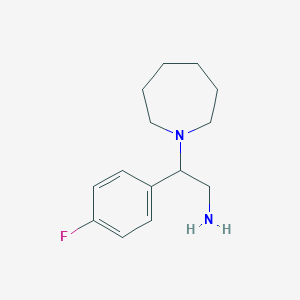![molecular formula C22H22N2O5S B2719345 9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 866848-38-6](/img/structure/B2719345.png)
9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” is a chemical compound with the molecular formula C22H22N2O5S and a molecular weight of 426.49. It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its boiling point, melting point, flash point, and density, are not provided in the available resources .科学的研究の応用
DNA Binding and Antitumor Evaluation
A study conducted by Hranjec et al. (2007) focused on the synthesis of novel cyano- and amidino-substituted benzimidazoles and benzimidazo[1,2-a]quinolines, including morpholino-substituted compounds. These compounds showed significant antiproliferative effects, with the morpholino-substituted compound demonstrating high activity among all acyclic derivatives. The cyclic compounds, which include quinoline derivatives, were found to be more potent due to their ability to intercalate into DNA. This intercalation is critical for their biological effects, making them candidates for further development as potential antitumor agents (Hranjec et al., 2007).
Fluorophore Applications in Biochemistry and Medicine
Quinoline derivatives, including aminoquinolines, are noted for their efficiency as fluorophores. Aleksanyan and Hambardzumyan (2013) discuss the wide usage of these derivatives in studying various biological systems. Their relevance in biochemistry and medicine stems from their properties as sensitive and selective compounds. This makes them promising for applications in areas requiring detailed biological system analysis (Aleksanyan & Hambardzumyan, 2013).
Potential as Caspase-3 Inhibitors
Kravchenko et al. (2005) synthesized a series of quinoline derivatives, including 4-methyl-8-(morpholine-4-sulfonyl) pyrrolo[3,4-c]quinolines, as nonpeptide small molecule inhibitors of caspase-3. These compounds represent a new chemotype of caspase-3 inhibitors, with several identified as potent inhibitors. This suggests their potential application in therapeutic strategies targeting diseases where caspase-3 activity is implicated (Kravchenko et al., 2005).
Modular Catalyst System for Pharmaceutical Applications
Wendlandt and Stahl (2014) report the development of o-quinone-based catalysts for the oxidative dehydrogenation of tetrahydroquinolines to quinolines. These catalysts are particularly relevant due to the presence of quinolines in numerous FDA-approved pharmaceuticals and bioactive compounds. The research demonstrates the utility of these catalysts in preparing medicinally relevant quinolines, highlighting their potential in pharmaceutical synthesis (Wendlandt & Stahl, 2014).
Safety and Hazards
将来の方向性
The future directions for research on “9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” and similar compounds could include further exploration of their synthesis, investigation of their chemical reactivity, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, given the biological activities of quinoline derivatives, there may be potential for the development of new pharmaceuticals .
特性
IUPAC Name |
8-(4-methylphenyl)sulfonyl-9-morpholin-4-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-15-2-4-16(5-3-15)30(25,26)21-14-23-18-13-20-19(28-10-11-29-20)12-17(18)22(21)24-6-8-27-9-7-24/h2-5,12-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKDJJBMMQWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
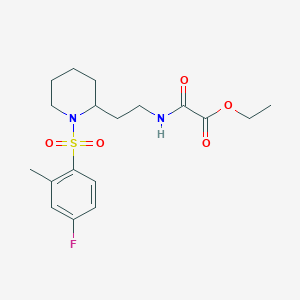
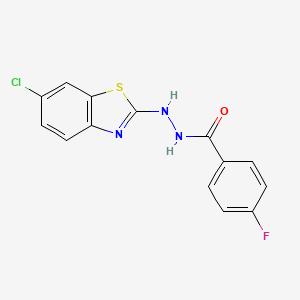


![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2719271.png)
![8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719272.png)
![1-(butan-2-yl)-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2719276.png)
![2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2719277.png)
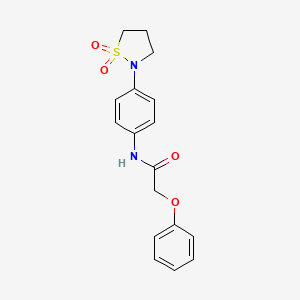
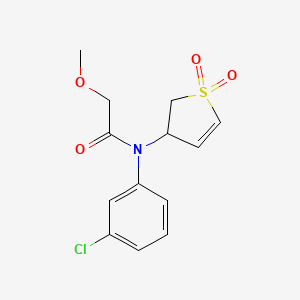
![Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate](/img/structure/B2719281.png)
![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)
